molecular formula C12H16O5 B2995242 Ethyl 2,3,4-trimethoxybenzoate CAS No. 10413-86-2

Ethyl 2,3,4-trimethoxybenzoate

Cat. No.: B2995242
CAS No.: 10413-86-2
M. Wt: 240.255
InChI Key: QTUNGESOZAVCDR-UHFFFAOYSA-N
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Description

Ethyl 2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is an ester derivative of 2,3,4-trimethoxybenzoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of three methoxy groups on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2,3,4-trimethoxybenzoate typically involves the esterification of 2,3,4-trimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,4-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or sodium methoxide in aprotic solvents.

Major Products Formed:

Scientific Research Applications

Ethyl 2,3,4-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,4-trimethoxybenzoate involves its interaction with specific molecular targets. The methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of cellular pathways. The ester group can be hydrolyzed to release the active 2,3,4-trimethoxybenzoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2,3,4-trimethoxybenzoate can be compared with other similar compounds such as:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2,3,4-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-7-9(14-2)11(16-4)10(8)15-3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNGESOZAVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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